molecular formula C17H14O5 B8733985 1,3-Benzodioxole-5-acetic acid, 6-benzoyl-, methyl ester CAS No. 132813-95-7

1,3-Benzodioxole-5-acetic acid, 6-benzoyl-, methyl ester

Cat. No. B8733985
CAS RN: 132813-95-7
M. Wt: 298.29 g/mol
InChI Key: XLIBPJGGWFXKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxole-5-acetic acid, 6-benzoyl-, methyl ester is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
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properties

CAS RN

132813-95-7

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

methyl 2-(6-benzoyl-1,3-benzodioxol-5-yl)acetate

InChI

InChI=1S/C17H14O5/c1-20-16(18)8-12-7-14-15(22-10-21-14)9-13(12)17(19)11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3

InChI Key

XLIBPJGGWFXKDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1C(=O)C3=CC=CC=C3)OCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3,4-methylenedioxyphenylacetate (150 mg, 0.77 mmol) in CH2Cl2 (5 mL) was added SnCl4 (1.0M solution in CH2Cl2 ; 1.5 mL, 1.5 mmol) at 0° C. Then benzoyl chloride (130 μL, 1.1 mmol) was added. The reaction mixture was allowed to warm slowly to room temperature. After 24 h, the mixture was added to a saturated NaHCO3 solution (30 mL), diluted with 1:1 hexane/EtOAc (60 mL), washed with water and brine, and dried over Na2SO4. The solvent was removed in vacuo and the resulting residue was separated by chromatography on silica gel (4:1 hexane/EtOAc) to yield the title compound (110 mg, 48%). 1H NMR (CDCl3) 7.78-7.45 (m, 5H), 6.88 (s, 1H), 6.84 (s, 1H), 6.04 (s, 2H), 3.80 (s, 2H), 3.61 (s, 3H).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
130 μL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
hexane EtOAc
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
48%

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